Product packaging for Oteseconazole(Cat. No.:CAS No. 1340593-59-0)

Oteseconazole

Cat. No.: B609789
CAS No.: 1340593-59-0
M. Wt: 527.4 g/mol
InChI Key: IDUYJRXRDSPPRC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oteseconazole is an organic molecular entity.
This compound is an antifungal prescription medicine approved by the Food and Drug Administration (FDA) to reduce the risk of recurrent vulvovaginal candidiasis in females who are not pregnant and who are not able to become pregnant.
Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
This compound is an azole metalloenzyme inhibitor that targets fungal CYP51. CYP51, also known as 14α demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes. By binding and inhibiting CYP51, this compound is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). This compound has demonstrated activity against Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, Candida lusitaniae and Candida dubliniensis. Unlike previous-generation azole antifungals, this compound has a high selectivity for CYP51 and little interaction with human cytochrome P450s. This is possible thanks to the tetrazole moiety in this compound that increases target selectivity. In contrast with this compound, other antifungals with imidazole or triazole moieties, such as [ketoconazole] or [fluconazole], have a high number of drug-drug interactions due to their interaction with human CYPs. The use of this compound is contraindicated in females of reproductive potential due to its embryo-fetal toxicity risks. This drug was approved by the FDA on April 26, 2022.
This compound is an Azole Antifungal. The mechanism of action of this compound is as a Breast Cancer Resistance Protein Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for vulvovaginal candidiasis and has 2 investigational indications.
has antifungal activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16F7N5O2 B609789 Oteseconazole CAS No. 1340593-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble at a pH range of 1 to 9
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1340593-59-0
Record name Oteseconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTESECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Antifungal Action of Oteseconazole

Oteseconazole exerts its antifungal effect by selectively targeting a critical enzyme in the fungal cell membrane biosynthesis pathway. This targeted inhibition disrupts the structural integrity of the fungal cell, leading to its demise. The mechanism is centered on the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key player in the production of ergosterol.

Evolution of Azole Antifungals and Oteseconazole S Place

The development of azole antifungals has been a critical component in the management of fungal infections. This class of drugs works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govfungaleducation.org The evolution of azoles can be broadly categorized into generations, each with improvements in spectrum of activity, pharmacokinetic properties, and safety profiles.

The first generation of azoles included imidazoles like miconazole (B906) and ketoconazole. asm.org While effective, their use was associated with limitations, including off-target inhibition of human cytochrome P450 enzymes, leading to potential drug-drug interactions and toxicity. asm.org The introduction of triazoles, such as fluconazole (B54011) and itraconazole (B105839), marked a significant advancement, offering a broader spectrum of activity and improved safety. nih.govfungaleducation.org Second-generation triazoles like voriconazole, posaconazole, and isavuconazole (B1672201) further expanded the antifungal arsenal, providing options for treating invasive and resistant fungal infections. nih.govmdpi.com

Oteseconazole represents a next-generation azole, specifically a tetrazole antifungal. touchinfectiousdiseases.comachaiki-iatriki.gr A key innovation in its design is the incorporation of a tetrazole moiety, which enhances its selectivity for fungal CYP51 over human CYP enzymes. oup.comachaiki-iatriki.gr This high selectivity is a significant advantage, as it is designed to minimize the risk of off-target effects and drug-drug interactions commonly associated with older azole antifungals. patsnap.comtandfonline.com This molecular design leverages decades of research into the structure-activity relationships of azoles to create a more targeted and potentially safer therapeutic option. patsnap.com

Current Research Landscape and Unmet Needs in Fungal Infection Treatment Addressed by Oteseconazole

Despite the availability of various antifungal agents, significant unmet needs persist in the treatment of fungal infections. One major challenge is the emergence of antifungal resistance. researchgate.net The widespread use of azoles, for instance, has led to the development of resistance in various Candida species, limiting the effectiveness of standard therapies like fluconazole (B54011). researchgate.netnih.gov This is a particular concern in the management of RVVC, where a high rate of recurrence is observed even after treatment. tandfonline.comnih.gov

Oteseconazole has been specifically developed to address these challenges. tandfonline.com A substantial body of research, including in vitro studies and clinical trials, has demonstrated its potent activity against a broad range of Candida species, including those that are resistant to fluconazole. tandfonline.comnih.gov

In Vitro Activity of this compound

Candida SpeciesIn Vitro Activity HighlightsCitation
Candida albicansPotent activity, with MIC scores approximately 100-fold lower than for fluconazole. tandfonline.com
Candida glabrataSuperior activity compared to fluconazole, including against fluconazole-resistant strains. wikipedia.orgtandfonline.com
Other Candida speciesActive against C. krusei, C. parapsilosis, C. tropicalis, C. lusitaniae, and C. dubliniensis. drugbank.comoup.com

Clinical trials have further substantiated the efficacy of this compound in a clinical setting. The VIOLET and ultraVIOLET studies, which were global, phase 3, randomized, double-blind, placebo-controlled trials, provided key evidence for its approval. touchinfectiousdiseases.comobgproject.com

Key Findings from Phase 3 Clinical Trials (VIOLET studies)

OutcomeThis compound GroupPlacebo GroupCitation
Percentage of participants with one or more RVVC episodes through week 48 (Trial CL-011)6.7%42.8% nih.govobgproject.com
Percentage of participants with one or more RVVC episodes through week 48 (Trial CL-012)3.9%39.4% nih.govobgproject.com
Mean time to recurrence (Trial CL-011)45.7 weeks27.8 weeks obgproject.com
Mean time to recurrence (Trial CL-012)47.2 weeks33.1 weeks obgproject.com

These findings demonstrate that this compound significantly reduces the recurrence of VVC compared to placebo, addressing a critical unmet need for a long-term, effective treatment for women suffering from this chronic condition. researchgate.netobgproject.com Furthermore, research indicates that this compound is non-inferior to fluconazole in resolving acute VVC episodes and superior to placebo in preventing recurrence. researchgate.netnih.gov

The development of this compound signifies a targeted approach to antifungal therapy, offering a promising new option for patients with recurrent vulvovaginal candidiasis, including those with infections caused by fluconazole-resistant strains. tandfonline.comnih.gov

Mechanisms of Fungal Resistance to Oteseconazole

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent, natural insensitivity of a fungal species to a particular antifungal agent, which is not a result of previous exposure to the drug. mlsascp.comfrontiersin.org This type of resistance is encoded in the organism's genome. mlsascp.com For example, species like Candida krusei are intrinsically resistant to fluconazole (B54011). mlsascp.comscispace.com

Mechanisms contributing to intrinsic resistance can include:

Reduced drug permeability: The fungal cell wall or membrane may have structural characteristics that limit the entry of the drug. mlsascp.com

Baseline expression of efflux pumps: The fungus may naturally possess efflux pumps that actively transport the antifungal agent out of the cell, preventing it from reaching its target. mlsascp.com

Target modification: The structure of the target enzyme in intrinsically resistant species may differ, preventing the drug from binding effectively. mlsascp.com

Oteseconazole was specifically developed to have a high affinity for fungal CYP51, which allows it to demonstrate potent in vitro activity against some species that are intrinsically resistant to other azoles, such as Candida krusei and Candida glabrata. nih.gov However, fungi such as Mucor species are often intrinsically resistant to many available azole compounds. scispace.com

Acquired Resistance Mechanisms

Acquired resistance develops in a previously susceptible fungal population, typically following exposure to an antifungal agent. frontiersin.org This occurs through genetic changes, such as point mutations or changes in gene expression. nih.govfrontiersin.org The primary mechanisms of acquired resistance to azole antifungals, which are relevant to this compound, include the upregulation of efflux pumps and modifications to the drug's target enzyme. nih.govmdpi.com

One of the most common mechanisms of acquired azole resistance is the overexpression of efflux pump proteins that actively transport drug molecules out of the fungal cell, reducing the intracellular concentration of the antifungal. nih.govreviberoammicol.comresearchgate.net This process is energy-dependent. reviberoammicol.com There are two main families of efflux pumps involved in azole resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps, encoded by genes such as CDR1 (Candida Drug Resistance 1) and CDR2, use the energy from ATP hydrolysis to expel a wide range of substrates, including various azole drugs. nih.govfrontiersin.orgbiomedpharmajournal.org Overexpression of CDR1 is a significant factor in clinical azole resistance in Candida species. nih.govreviberoammicol.com

Major Facilitator Superfamily (MFS) Transporters: The MFS pump, encoded by the MDR1 (Multidrug Resistance 1) gene, is another key player in azole resistance, particularly in Candida albicans. nih.govmdpi.combiomedpharmajournal.org

Increased expression of the genes encoding these pumps is a primary cause of reduced susceptibility to azoles. nih.gov While this compound was designed for high target affinity, significant upregulation of these pumps could potentially reduce its efficacy by lowering its intracellular concentration.

Alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), are another critical mechanism of azole resistance. nih.govnih.gov These changes prevent or reduce the binding affinity of the azole drug to the enzyme, thereby diminishing its inhibitory effect on ergosterol synthesis. nih.gov Ergosterol is a vital component for maintaining the integrity and function of the fungal cell membrane. patsnap.com

Point mutations within the ERG11 gene can lead to single amino-acid substitutions in the CYP51 enzyme. nih.govnih.gov These substitutions can alter the three-dimensional structure of the enzyme's active site, reducing the binding efficiency of azole antifungals. nih.gov Numerous substitutions have been linked to azole resistance in clinical isolates of Candida species. nih.govnih.govmuhn.edu.cn While this compound's unique structure provides high affinity for CYP51, certain mutations, particularly those in key binding regions, could potentially decrease its susceptibility. tandfonline.comnih.gov

Table 1: Examples of ERG11 Amino Acid Substitutions Associated with Azole Resistance in Candida Species

Amino Acid SubstitutionAssociated Fungal SpeciesReported Effect
Y132FCandida albicans, Candida tropicalisConfers increased resistance to fluconazole and voriconazole. mdpi.comnih.gov
Y132HCandida albicansContributes to significant increases in fluconazole and voriconazole resistance. nih.govmuhn.edu.cn
K143RCandida albicansResults in an appreciable change in fluconazole and voriconazole susceptibility. nih.govnih.gov
S154FCandida tropicalisFrequently reported mutation in azole-resistant C. tropicalis. mdpi.com
G464SCandida albicansLeads to a ≥4-fold increase in fluconazole minimum inhibitory concentration (MIC). nih.govmuhn.edu.cn

The overexpression of ATP-binding cassette (ABC) transporter genes is a major mechanism leading to multidrug resistance in pathogenic fungi. frontiersin.orgnih.gov In Candida glabrata, for instance, the upregulation of the ABC transporter genes CgCDR1 and CgCDR2 is a key factor in acquired resistance to azoles. nih.govresearchgate.net This overexpression results in a greater quantity of efflux pump proteins embedded in the fungal cell membrane, leading to more efficient removal of the antifungal drug. frontiersin.org This mechanism can be triggered by exposure to azoles and is often mediated by gain-of-function mutations in transcription factors that regulate these genes. nih.govresearchgate.net The enhanced efflux activity mediated by the overexpression of ABC transporter genes can contribute to cross-resistance among different azole drugs. nih.gov

Role of Zinc Cluster Transcription Factors Affecting Ergosterol Biosynthesis

Zinc cluster transcription factors are pivotal regulators of ergosterol biosynthesis and play a crucial role in azole resistance. nih.govnih.govbiorxiv.org The most prominent among these is Upc2 (Upstream Promoter Element-binding C2), which is a key regulator of many genes in the ergosterol pathway, including ERG11. nih.govnih.govasm.org

Under normal conditions, Upc2 is held in an inactive state in the cytoplasm through its interaction with ergosterol. nih.gov When azole antifungals like this compound inhibit 14α-demethylase, the resulting depletion of ergosterol triggers a conformational change in Upc2. nih.gov This change releases Upc2 from its association with the Hsp90 chaperone, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, Upc2 binds to sterol response elements (SREs) in the promoter regions of ERG genes, leading to their transcriptional upregulation. nih.gov

This upregulation serves as a compensatory mechanism to restore ergosterol levels, but it can also contribute to drug resistance by increasing the amount of the target enzyme. nih.gov Gain-of-function mutations in UPC2 can lead to constitutive activation of the factor, resulting in persistent overexpression of ERG genes and consequently, elevated azole resistance. asm.orgcabidigitallibrary.org Deletion or disruption of the UPC2 gene, conversely, renders fungal cells, including azole-resistant strains, more susceptible to these drugs. nih.govasm.orgcabidigitallibrary.org

In various Candida species, Upc2's role extends beyond just ERG11 regulation. In Candida auris, Upc2 has been shown to be crucial for azole resistance by not only regulating the ergosterol biosynthesis pathway but also by activating the Mrr1/Mdr1 drug efflux pathway. asm.orgresearchgate.net Other zinc cluster transcription factors, such as Tac1, are also involved in azole resistance, primarily by controlling the expression of efflux pump genes like CDR1 and CDR2. nih.gov The interplay between these regulatory networks highlights the complex and multifaceted nature of fungal resistance to azole antifungals. biorxiv.org

Cross-Resistance Patterns with Other Azole Antifungals

While this compound demonstrates potent activity against a wide range of Candida species, including many isolates resistant to first-generation azoles like fluconazole, the potential for cross-resistance exists. tandfonline.comfigshare.commeddocsonline.org Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple drugs within the same class.

Mechanisms such as ERG11 mutations and the overexpression of multidrug efflux pumps (CDR1, MDR1) are known to cause resistance across different azole agents. nih.govnih.gov Therefore, a fungal isolate that has developed resistance to fluconazole through one of these pathways may exhibit reduced susceptibility to this compound. Studies have shown that fluconazole resistance is often associated with decreased susceptibility to other azoles, including itraconazole (B105839), ketoconazole, and miconazole (B906). consensus.appresearchgate.net

Despite this, in vitro and clinical data indicate that this compound often maintains significant potency against fluconazole-resistant strains. tandfonline.comnih.gov For instance, the minimum inhibitory concentration (MIC) of this compound against fluconazole-resistant Candida glabrata has been reported to be up to 64-fold lower than that of fluconazole. tandfonline.comnih.govresearchgate.net This suggests that the structural modifications in this compound may allow it to overcome some, but not all, common azole resistance mechanisms more effectively than older azoles.

In Vitro Susceptibility of Candida Isolates to this compound vs. Fluconazole
OrganismAgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
All Candida Isolates (n=1910)This compound≤0.0005 to >0.250.0020.06
Fluconazole≤0.06 to >320.258
C. albicansThis compound--0.25
Fluconazole--4
C. glabrataThis compound0.002 to >0.250.030.125
Fluconazole≤0.06 to 3228

Data derived from susceptibility testing of clinical isolates from Phase 3 studies. nih.govoup.com MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Relevance of In Vitro Resistance Mechanisms

The in vitro resistance mechanisms identified in laboratory settings have significant clinical implications for the use of this compound. The development of resistance is a primary concern for potential treatment failure, especially in patients with recurrent or persistent infections. nih.gov

Clinical trials have demonstrated the high efficacy of this compound, even against pathogens with reduced susceptibility to fluconazole. nih.govnih.gov In a phase 3 trial comparing this compound to fluconazole for severe vulvovaginal candidiasis, this compound showed superiority in achieving both mycological and clinical cure. nih.govnih.gov Susceptibility testing on 321 clinical isolates from this trial revealed that only 6 strains were resistant to this compound, compared to 32 strains resistant to fluconazole. nih.gov

This potent in vitro activity generally aligns with positive clinical outcomes. oup.com However, the presence of isolates with elevated MICs for this compound, particularly those harboring known azole resistance mechanisms like ERG11 mutations or efflux pump overexpression, underscores the need for ongoing surveillance. brieflands.comnih.gov The selection and proliferation of such resistant strains during therapy could lead to clinical failure. Therefore, monitoring the susceptibility profiles of clinical isolates, especially in cases of treatment relapse, is crucial for the long-term effectiveness of this compound in clinical practice.

Pharmacology and Pharmacodynamics of Oteseconazole

Target Selectivity and Off-Target Interactions

A defining characteristic of oteseconazole is its high degree of selectivity for the fungal CYP51 enzyme over human cytochrome P450 (CYP) enzymes. This targeted action is crucial for minimizing the drug-drug interactions and off-target toxicities commonly associated with other azole antifungals. tandfonline.comnih.gov

This compound's molecular structure, specifically its tetrazole metal-binding group, confers a significantly lower affinity for human CYP enzymes compared to the fungal CYP51. nih.govresearchgate.netmeddocsonline.org This structural design leads to a highly favorable selectivity profile. In spectrophotometric assays, this compound was shown to bind at least 2,200-fold more tightly to fungal CYP51 than to human CYP51. tandfonline.com This is a substantial improvement compared to older azoles like itraconazole (B105839) and voriconazole, which demonstrated only a 2-fold and 92-fold greater binding affinity for the fungal enzyme, respectively. tandfonline.com

In vitro studies have demonstrated that this compound is a weak inhibitor of human CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19. meddocsonline.org This reduced interaction with human P450 enzymes suggests a lower potential for clinically significant drug-drug interactions compared to agents like fluconazole (B54011), which is a potent inhibitor of CYP2C9 and CYP2C19 and a moderate inhibitor of CYP3A4. tandfonline.com

Table 1: Comparative Selectivity of Azole Antifungals for Fungal CYP51 vs. Human CYP51
CompoundBinding Affinity Ratio (Fungal:Human CYP51)
This compound>2200:1
Itraconazole2:1
Voriconazole92:1

Certain azole antifungals have been associated with prolongation of the QT interval on an electrocardiogram, a potential risk factor for serious cardiac arrhythmias. medscape.com However, clinical studies have shown that this compound does not have a clinically meaningful effect on the QT interval. drugbank.com At exposures five times the maximum recommended therapeutic dose, this compound did not result in clinically relevant QT prolongation. fda.gov

This compound has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter that plays a role in the disposition of various drugs. meddocsonline.org Co-administration of this compound with BCRP substrates, such as rosuvastatin (B1679574), can increase the exposure of these substrates, potentially heightening the risk of their associated adverse reactions. fda.govmeddocsonline.org For instance, this compound was found to increase the maximum concentration (Cmax) and area under the curve (AUC) of rosuvastatin by 118% and 114%, respectively. fda.gov

In contrast, this compound is not a substrate of P-glycoprotein (P-gp). drugs.com This indicates that its own transport and elimination are not significantly mediated by this efflux pump.

Tissue Distribution and Accumulation

This compound exhibits extensive tissue distribution and high protein binding, characteristics that influence its efficacy and prolonged duration of action.

Preclinical animal studies are crucial for understanding the distribution of a drug to its target site. In the case of this compound, animal models have indicated effective penetration into vaginal tissue. Studies have shown that this compound concentrations in vaginal tissue are comparable to or even higher than those in plasma. drugbank.comfda.govnih.gov One animal study reported that this compound achieved vaginal concentrations approximately two-fold higher than plasma levels following oral administration. meddocsonline.org This efficient distribution to the site of infection is a key factor in its therapeutic effect for vulvovaginal candidiasis.

Implications of Prolonged Half-Life for Therapeutic Efficacy and Safety

A standout pharmacokinetic feature of this compound is its exceptionally long terminal half-life, which is approximately 138 days in humans. fda.govmeddocsonline.org This results in a very long drug exposure window of about 690 days (calculated as five times the half-life). meddocsonline.org

From an efficacy standpoint, this prolonged half-life contributes to a sustained therapeutic effect, which is particularly beneficial for preventing the recurrence of infections. The long-lasting presence of the drug at therapeutic concentrations helps to protect against relapse long after the initial dosing is complete.

However, the extended half-life has significant safety implications. The long drug exposure window means that the drug remains in the body for nearly two years. This is the primary reason for its contraindication in females of reproductive potential, as well as in pregnant and lactating women. meddocsonline.org Based on animal studies showing potential for fetal harm, the lengthy exposure period precludes the ability to adequately mitigate the risks of embryo-fetal toxicity. meddocsonline.org

Bioanalytical Methodologies for this compound Quantification in Biological Samples (e.g., LC-MS/MS)

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. To this end, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in plasma. japtronline.comresearchgate.netconsensus.app This methodology ensures reliable measurement of the drug, facilitating a deeper understanding of its behavior in biological systems.

A notable study outlines a validated LC-MS/MS method for quantifying this compound in rat plasma. japtronline.comresearchgate.net The chromatographic separation was achieved using a phenyl column with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water (30:70, v/v). japtronline.comresearchgate.net The analysis was performed using a mass spectrometer in positive electrospray ionization (+ESI) mode, with multiple reaction monitoring (MRM) to quantify this compound and the internal standard, posaconazole. japtronline.comresearchgate.net

The method demonstrated excellent linearity over a concentration range of 5 to 100 ng/mL, with a correlation coefficient (r²) of 0.999. japtronline.comresearchgate.netjaptronline.com The precision and accuracy of the method were determined at four quality control levels: low, medium, high, and lower limit of quantification. The results indicated high precision and accuracy, with values of 96.11% and 94.48% for LQC and LLQC, and 98.69% and 98.60% for MQC and HQC, respectively. japtronline.comresearchgate.net The recovery of this compound from the plasma matrix was found to be 97.48%. japtronline.comresearchgate.net

The table below summarizes the key parameters of the validated LC-MS/MS method for this compound quantification.

Table 1. LC-MS/MS Method Parameters for this compound Quantification

Parameter Details
Instrumentation High-Performance Liquid Chromatography (HPLC) coupled with a Tandem Mass Spectrometer japtronline.com
Column Phenyl column japtronline.comresearchgate.net
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v) japtronline.comresearchgate.net
Flow Rate 1.0 mL/min japtronline.comresearchgate.net
Ionization Mode Positive Electrospray Ionization (+ESI) japtronline.comresearchgate.net
Detection Multiple Reaction Monitoring (MRM) japtronline.comresearchgate.net
Internal Standard Posaconazole japtronline.comresearchgate.net
Linearity Range 5-100 ng/mL japtronline.comresearchgate.net

| Correlation Coefficient (r²) | 0.999 japtronline.comresearchgate.net |

The validation of this bioanalytical method adheres to established guidelines, ensuring its suitability for pharmacokinetic studies. europa.eujapsonline.com The successful application of this method has been demonstrated in determining the pharmacokinetic parameters of this compound in rats following oral administration. japtronline.comresearchgate.netconsensus.app

Table 2. Summary of Validation Results for this compound Quantification

Quality Control Level Precision (%) Accuracy (%)
High (HQC) 98.60 Not explicitly stated
Medium (MQC) 98.69 Not explicitly stated
Low (LQC) 96.11 Not explicitly stated
Lower Limit (LLQC) 94.48 Not explicitly stated

| Recovery | 97.48 | Not explicitly stated |

Preclinical Efficacy Studies of Oteseconazole

In Vitro Efficacy Studies

Oteseconazole has demonstrated significant potency against a wide array of fungal species in preclinical in vitro studies. tandfonline.comresearchgate.net It shows potent activity against numerous Candida species, which are common culprits in invasive yeast infections. researchgate.net The compound has been tested against Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, Candida lusitaniae, and Candida dubliniensis, showing efficacy against all of them. drugbank.com For most species tested, this compound was, on average, over 40-fold more potent than fluconazole (B54011). tandfonline.comnih.gov Specifically, against C. albicans and C. glabrata, this compound showed excellent activity compared to fluconazole. tandfonline.com The minimum inhibitory concentration (MIC) scores for this compound against strains from patients in a clinical study were approximately 100-fold lower than those for fluconazole. tandfonline.comingentaconnect.com

A key feature of this compound is its high selectivity for the fungal cytochrome P450 (CYP) enzyme, CYP51 (also known as lanosterol (B1674476) 14-alpha-demethylase), over its human counterparts. tandfonline.comnih.gov This selectivity is attributed to its unique tetrazole moiety, which replaces the imidazole (B134444) or triazole ring found in older azole antifungals. tandfonline.com In spectrophotometric assays, this compound was shown to bind with high potency to fungal CYP51 but only weakly to human CYP51. researchgate.net Research indicates that this compound binds at least 2,200-fold more tightly to fungal CYP51 than to the human enzyme. researchgate.netingentaconnect.com In one study, the half-maximal inhibitory concentration (IC50) for fungal CYP51 was 1.5 μM, while human CYP51 was not inhibited by this compound even at a concentration of 50 μM. researchgate.nettandfonline.com This high degree of selectivity is superior to that of other approved CYP51 inhibitors like itraconazole (B105839) and voriconazole. researchgate.net

Beyond Candida, this compound has shown in vitro activity against other fungi, including clinical isolates of Coccidioides immitis and Coccidioides posadasii, and has been found to be a potent inhibitor of dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.nettandfonline.com Its activity against Cryptococcus species was also found to be statistically significantly more potent than fluconazole. tandfonline.com

Table 1: In Vitro Activity of this compound vs. Fluconazole against Various Fungal Species

Fungal Species This compound MIC50 (µg/mL) This compound MIC90 (µg/mL) Fluconazole MIC50 (µg/mL) Fluconazole MIC90 (µg/mL)
Candida albicans 0.004 0.008 0.25 0.5
Candida glabrata 0.03 0.06 8 32
Candida parapsilosis 0.008 0.015 0.25 1
Candida tropicalis 0.008 0.015 0.5 1
Candida krusei 0.015 0.03 16 32

Data sourced from clinical isolates reported in scientific literature. ingentaconnect.com MIC50/MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

This compound has demonstrated potent in vitro activity against fungal strains that exhibit resistance to other azole antifungals, including fluconazole. tandfonline.com It is effective against isolates with reduced susceptibility to fluconazole and has shown strong activity against inherently azole-resistant species like Candida krusei and Candida glabrata. nih.gov

In studies comparing its activity against clinical isolates from patients with vulvovaginal candidiasis, this compound maintained potent activity against most strains that showed reduced susceptibility to fluconazole. tandfonline.com For fluconazole-resistant C. glabrata strains specifically, the MIC for this compound was found to be 64-fold lower than that of fluconazole. tandfonline.comnih.gov Similarly, against fluconazole-resistant C. albicans isolates with a fluconazole MIC of 64 µg/ml, this compound showed a low MIC of 2 µg/ml. ingentaconnect.com This enhanced potency is also evident against non-albicans Candida species, including those expressing FKS mutations, which can confer resistance to echinocandins. nih.govmeddocsonline.org

Mechanisms of drug resistance, such as the upregulation of efflux pumps (CDR1 and MDR1) and mutations in the target enzyme (ERG11/CYP51), have been associated with reduced susceptibility to this compound in vitro. drugbank.comnih.gov However, despite this, its potency often remains significantly higher than older azoles against these resistant strains. ingentaconnect.com

Table 2: Comparative In Vitro Activity against Fluconazole-Resistant Candida glabrata

Compound Potency against Fluconazole-Resistant C. glabrata
This compound MIC was 64-fold lower than fluconazole. tandfonline.comnih.gov
Fluconazole Exhibited reduced susceptibility. tandfonline.com

MIC: Minimum Inhibitory Concentration.

In Vivo Efficacy Studies in Animal Models

In vivo studies using murine models of vulvovaginal candidiasis (VVC) have corroborated the in vitro efficacy of this compound. mdpi.com Oral administration of this compound has been shown to be effective against both fluconazole-sensitive and fluconazole-resistant Candida albicans in a murine model of vaginal candidiasis. meddocsonline.org In these models, this compound demonstrated statistically significant efficacy compared to a placebo in reducing the fungal burden. tandfonline.com Pharmacokinetic analyses in these murine models revealed high oral bioavailability (73%) and a long half-life of over 48 hours, with drug exposure in vaginal tissue being consistent with plasma levels. tandfonline.comresearchgate.nettandfonline.com

Oral this compound significantly suppressed the Candida burden in a mouse model of experimental acute vaginitis. tandfonline.comresearchgate.nettandfonline.com Treatment resulted in a statistically significant reduction in fungal load at both 1 and 4 days post-treatment compared to a vehicle-treated control group. tandfonline.comresearchgate.netresearchgate.net Even at a dose of 4 mg/kg, this compound markedly reduced the fungal burden of fluconazole-sensitive strains. researchgate.net The efficacy of this compound in these models highlights its potential to effectively clear fungal infections in vaginal tissue. nih.gov

The effectiveness of this compound extends to infections caused by fluconazole-resistant yeasts in animal models. tandfonline.com In a murine model of VVC, this compound showed statistically significant efficacy in reducing the fungal burden of fluconazole-resistant yeasts at 1 and 4 days after treatment when compared to a placebo. tandfonline.comresearchgate.nettandfonline.com These preclinical in vivo findings are consistent with the potent in vitro activity observed against azole-resistant strains, further supporting this compound's utility against difficult-to-treat fungal pathogens. nih.govmdpi.com

Clinical Research and Efficacy of Oteseconazole

Phase 1 Clinical Trials in Healthy Participants

Phase 1 studies involving oteseconazole were primarily conducted in healthy adult participants to establish its fundamental pharmacokinetic properties and initial safety in humans. tandfonline.comtandfonline.comresearchgate.net

Assessment of Pharmacokinetic Parameters in Humans

Pharmacokinetic (PK) assessments from Phase 1 trials revealed that this compound is absorbed relatively slowly after oral administration. tandfonline.com The time to reach maximum plasma concentration (Tmax) ranged from 5 to 10 hours. nih.govdrugbank.com The area under the concentration-time curve (AUC) of this compound showed a relatively dose-proportional increase between doses of 20 mg and 320 mg, while the maximum plasma concentration (Cmax) increased less than proportionally. nih.gov At the end of treatment for recurrent vulvovaginal candidiasis (RVVC), the average AUC was 64.2 h·µg/mL, and the Cmax was 2.8 µg/mL. nih.gov

A cross-study analysis of data from eight Phase 1 studies provided further insights into the drug's clearance. tandfonline.comtandfonline.com This analysis indicated that the clearance of this compound is not significantly affected by age or sex. nih.govdrugbank.com However, a nearly linear relationship was observed between participant weight and drug clearance. tandfonline.comtandfonline.com An interesting finding was that clearance was 48% higher in non-white participants compared to white participants, though the reason for this difference remains unknown. nih.govdrugbank.com The median terminal half-life of this compound is approximately 138 days, and it is primarily excreted through feces and bile, with only low levels found in the urine. drugbank.commeddocsonline.org

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults

ParameterValue
Time to Max. Concentration (Tmax) 5 to 10 hours nih.govdrugbank.com
Terminal Half-Life Approximately 138 days drugbank.commeddocsonline.org
Primary Excretion Routes Feces and bile drugbank.commeddocsonline.org

Phase 2 Clinical Trials for Acute Vulvovaginal Candidiasis (VVC)

Phase 2 trials were designed to assess the efficacy and safety of this compound in patients with acute vulvovaginal candidiasis (VVC), often in comparison to the standard treatment, fluconazole (B54011).

Comparison with Fluconazole in Treatment of Acute VVC

A Phase 2a proof-of-concept study evaluated the efficacy, tolerability, and pharmacokinetics of this compound in 65 healthy, nonpregnant female participants (aged 18–65) with moderate to severe acute VVC. tandfonline.comtandfonline.com In this randomized, double-blind trial, participants were assigned to receive either this compound at varying doses or a single dose of fluconazole. tandfonline.comoup.com The primary endpoint was the therapeutic cure rate at day 28, defined as the absence of signs and symptoms combined with a negative fungal culture. tandfonline.comtandfonline.com

The results showed that the therapeutic cure rates in the intent-to-treat population were 64.3%, 75.0%, and 78.6% for the low-, mid-, and high-dose this compound groups, respectively, compared to 66.7% for the fluconazole group. tandfonline.com The differences between the this compound groups and the fluconazole group were not statistically significant at day 28. tandfonline.com However, a key finding was the rate of VVC recurrence over a longer follow-up period. tandfonline.com At 3 and 6 months, no participants who received this compound experienced mycological recurrence, whereas 28.5% and 46.1% of those in the fluconazole group did, respectively. oup.com

A subsequent Phase 2b dose-ranging study in patients with RVVC also demonstrated the effectiveness of this compound in treating the initial acute VVC episode. meddocsonline.org

Safety and Tolerability Profiles in Clinical Studies

Across Phase 2 studies, this compound was generally well-tolerated at all dose levels. oup.compatsnap.com The most commonly reported treatment-emergent adverse events were mild to moderate and included headache and nausea. patsnap.com No serious adverse events or discontinuations due to treatment-emergent adverse events were reported in these trials. oup.com The safety profile observed in these studies supported the continued development of this compound for VVC. tandfonline.com

Phase 3 Clinical Trials for Recurrent Vulvovaginal Candidiasis (RVVC)

The Phase 3 clinical trial program for this compound included the pivotal VIOLET and ultraVIOLET studies, which were crucial in establishing its efficacy for reducing the incidence of recurrent vulvovaginal candidiasis. va.goveocco.com

VIOLET and UltraVIOLET Studies: Design and Endpoints

The VIOLET studies (NCT03562156 and NCT03561701) were two identical, multicenter, randomized, double-blind, placebo-controlled trials. va.goveocco.combusinesswire.com These studies enrolled women with a history of RVVC who first received open-label fluconazole to treat their current acute VVC episode. va.goveocco.com Participants who achieved clinical resolution were then randomized to receive either this compound or a placebo for a maintenance period. eocco.com The primary endpoint for the VIOLET studies was the proportion of subjects with one or more culture-verified acute VVC episodes through week 48. eocco.combusinesswire.com

The ultraVIOLET study (NCT03840616) was a randomized, double-blind, placebo-controlled trial that evaluated this compound for both the treatment of the acute VVC episode and the prevention of recurrence. biospace.comobgproject.comtouchinfectiousdiseases.com In this study, participants were randomized to receive either this compound or fluconazole for the initial acute infection, followed by a maintenance phase where the this compound group continued with weekly this compound and the fluconazole group received a placebo. va.govobgproject.com The primary endpoint was the proportion of participants with at least one culture-verified acute VVC episode through week 50. obgproject.com

In the VIOLET studies, this compound demonstrated a statistically significant reduction in the recurrence of VVC episodes compared to placebo. businesswire.com The ultraVIOLET study showed that this compound was non-inferior to fluconazole for treating the acute VVC episode and superior to placebo in preventing recurrence. obgproject.combusinesswire.com Specifically, 5.1% of participants in the this compound group had a recurrence by week 50, compared to 42.2% in the placebo group. meddocsonline.orgobgproject.com

Table 2: Key Efficacy Results from the ultraVIOLET Study

OutcomeThis compound GroupFluconazole/Placebo Groupp-value
Recurrence by Week 50 5.1% meddocsonline.orgobgproject.com42.2% meddocsonline.orgobgproject.com<0.001 biospace.comobgproject.com
Resolution of Acute VVC at Week 2 93.2% obgproject.combusinesswire.com95.8% obgproject.combusinesswire.comNon-inferior

Efficacy in Preventing Recurrence of Culture-Verified VVC Episodes

Clinical studies have consistently highlighted this compound's effectiveness in preventing the recurrence of VVC. In two pivotal Phase 3 global trials, known as the VIOLET studies (NCT03562156 and NCT03561701), a significantly lower percentage of participants receiving this compound experienced one or more culture-verified VVC episodes through week 48 compared to those on placebo. obgproject.comresearchgate.net Specifically, in one trial, 6.7% of the this compound group had a recurrence, versus 42.8% in the placebo group. researchgate.net The second trial showed a recurrence rate of 3.9% for this compound, compared to 39.4% for placebo. researchgate.net

The ultraVIOLET study (NCT03840616), a U.S.-based Phase 3 trial, further substantiated these findings. In this study, 89.7% of patients with recurrent vulvovaginal candidiasis (RVVC) who received this compound were clear of their initial infection and had no recurrence over a 50-week period, in contrast to 57.1% of those who received fluconazole followed by a placebo. uspharmacist.comclinicaltrialsarena.com A pooled analysis of studies confirmed that this compound was significantly associated with a reduced incidence of RVVC through week 48. nih.gov

Table 1: Recurrence Rates in VIOLET Phase 3 Trials at Week 48

Trial This compound Group Recurrence Rate Placebo Group Recurrence Rate
CL-011 6.7% 42.8%
CL-012 3.9% 39.4%

Comparison of this compound Regimens (e.g., this compound-only vs. Fluconazole Induction/Oteseconazole Maintenance)

The clinical development of this compound has explored different treatment regimens to optimize its efficacy. The VIOLET trials utilized a fluconazole induction therapy to clear the initial VVC episode before randomizing participants to receive either this compound or a placebo for the maintenance phase. obgproject.comnih.gov

In contrast, the ultraVIOLET study evaluated a regimen where this compound was used for both the induction and maintenance phases. obgproject.comtouchinfectiousdiseases.com This trial demonstrated that an this compound-only regimen was noninferior to fluconazole in resolving the acute VVC infection at week 2, with resolution rates of 93.2% for this compound and 95.8% for fluconazole. obgproject.comnih.gov Subsequently, the this compound maintenance therapy proved superior to placebo in preventing recurrence. obgproject.com This suggests that this compound can be effectively used as a standalone therapy for both initial treatment and long-term prevention of RVVC.

Mycological and Clinical Cure Rates

This compound has demonstrated high rates of both mycological and clinical cure in clinical trials. Mycological cure is defined by a negative fungal culture, while clinical cure refers to the absence of signs and symptoms of VVC.

In a Phase 3 trial comparing this compound to fluconazole for severe VVC, this compound showed statistically significant superiority in both measures at day 28. nih.govasm.org The mycological cure rate for the this compound group was 82.50%, compared to 59.12% for the fluconazole group. nih.govasm.orgcontemporaryobgyn.net The clinical cure rate was 71.25% for this compound and 55.97% for fluconazole. nih.govasm.orgcontemporaryobgyn.net The therapeutic cure rate, a composite of both clinical and mycological cure, was also significantly higher with this compound (66.88% vs. 45.91%). nih.govasm.orgcontemporaryobgyn.net

Even at an earlier time point of day 14, this compound showed significantly higher mycological cure rates (81.88% vs. 66.67%) and therapeutic cure rates (52.50% vs. 38.36%) compared to fluconazole. nih.govcontemporaryobgyn.net

Table 2: Cure Rates in a Phase 3 Trial of this compound vs. Fluconazole for Severe VVC at Day 28

Cure Type This compound Group Fluconazole Group
Mycological Cure 82.50% 59.12%
Clinical Cure 71.25% 55.97%
Therapeutic Cure 66.88% 45.91%

Sustained Efficacy Post-Therapy Cessation

A key advantage of this compound is its long half-life, which contributes to a sustained therapeutic effect long after treatment has stopped. contemporaryobgyn.netmeddocsonline.org This is a significant improvement over fluconazole, which often sees a high rate of recurrence within six months of ceasing therapy. tandfonline.comasm.org

In a Phase 2 study, no patients in the this compound groups showed evidence of mycological recurrence at day 84 or day 168. asm.org In contrast, 28.6% of patients in the fluconazole group had a mycological recurrence at day 84, and this increased to 46.1% at day 168. asm.org An extension study of the VIOLET trials followed participants for an additional 48 weeks after the initial 48-week study period. Of the 71 participants enrolled, 88% completed the 96 weeks without a recurrent VVC episode, demonstrating long-term prevention of disease recurrence. meddocsonline.org

Efficacy in Specific Patient Populations

Patients with History of RVVC

This compound has been specifically studied and proven effective in patients with a history of RVVC, defined as three or more symptomatic VVC episodes in a 12-month period. obgproject.comresearchgate.netnih.gov The VIOLET and ultraVIOLET Phase 3 trials exclusively enrolled this patient population. obgproject.comuspharmacist.comobgproject.com The results from these trials, showing a significant reduction in the recurrence of VVC episodes, underscore this compound's efficacy in this challenging-to-treat group. obgproject.comresearchgate.netuspharmacist.com In the VIOLET trials, over 90% of participants receiving this compound were protected from a recurrence during the 48-week maintenance phase. novaquest.com

Efficacy against Non-albicans Candida Species in Clinical Settings

While Candida albicans is the most common cause of VVC, non-albicans Candida species, such as Candida glabrata, are increasingly recognized, particularly in recurrent and fluconazole-resistant cases. contemporaryobgyn.netmeddocsonline.orgmdpi.com this compound has shown potent in vitro activity against a broad range of Candida species, including those with reduced susceptibility to fluconazole. uspharmacist.comtandfonline.com

In vitro studies have shown that this compound's potency against most Candida species is, on average, more than 40-fold greater than that of fluconazole. uspharmacist.comtandfonline.com For fluconazole-resistant C. glabrata, the minimal inhibitory concentration (MIC) of this compound was found to be 64-fold lower than that of fluconazole. meddocsonline.orgasm.org While clinical trial data specifically focused on non-albicans infections is limited due to the smaller number of such cases, the potent in vitro activity suggests a potential benefit for these patients. meddocsonline.orgasm.org Preclinical studies have also shown potent antifungal activity against non-albicans species both in vitro and in vivo. asm.org

Ongoing and Future Clinical Trials

The clinical development of this compound continues to explore its potential beyond its approved indication. Research efforts are focused on evaluating its efficacy against other common superficial fungal infections and ensuring its effectiveness across a wide range of patient populations through large-scale international studies.

Studies for Other Fungal Infections (e.g., Tinea Pedis, Onychomycosis)

Beyond its established role in managing vulvovaginal candidiasis, this compound has been investigated for other superficial fungal infections, with varying degrees of progress.

A completed Phase II trial, NCT01891305, evaluated the efficacy of oral this compound in patients with moderate-to-severe interdigital tinea pedis. researchgate.netdrugbank.com The primary outcome measured the percentage of subjects achieving a therapeutic cure by day 42. researchgate.net However, the development for this indication has since been listed as discontinued. springer.com

The potential of this compound for treating onychomycosis, a fungal infection of the nail, has been assessed in a Phase II clinical trial. springer.commdpi.com This study evaluated this compound in patients with distal and lateral subungual dermatophyte onychomycosis and reported mycologic cure rates between 41% and 45% at 60 weeks. mdpi.com While early results are promising, additional confirmatory Phase III data are required before regulatory approval for onychomycosis can be sought. patsnap.com The development plan for this compound in China, through an agreement with Jiangsu Hengrui Pharmaceuticals, includes onychomycosis as a potential indication. malinplc.com

Early-phase clinical research is also exploring this compound's utility for other fungal conditions. As of early 2024, Phase I clinical trials were underway for coccidioidomycosis and cryptococcosis. springer.com Furthermore, a Phase 2/3 investigator-initiated platform trial is currently recruiting participants to study this compound in the context of cryptococcal meningitis (NCT06666322). patsnap.com

Table 1: Clinical Trials of this compound for Other Fungal Infections

IndicationTrial IdentifierPhaseStatusKey Findings/Objective
Tinea PedisNCT01891305Phase IICompleted/Discontinued researchgate.netspringer.comEvaluated therapeutic cure rates at 42 days. researchgate.net
OnychomycosisNot specifiedPhase IICompleted mdpi.comReported mycologic cure rates of 41-45% at 60 weeks. mdpi.com
CoccidioidomycosisNot specifiedPhase IOngoing (as of Feb 2024) springer.comEvaluating early-stage clinical data. springer.com
CryptococcosisNot specifiedPhase IOngoing (as of Feb 2024) springer.comEvaluating early-stage clinical data. springer.com
Cryptococcal MeningitisNCT06666322Phase II/IIIRecruiting patsnap.comInvestigator-initiated platform trial. patsnap.com

Global, Multicenter Trials in Diverse Patient Populations

A key component of the clinical development of this compound has been the execution of large, global, multicenter trials to ensure the robustness and generalizability of the efficacy findings. wikipedia.org The Phase III VIOLET program for recurrent vulvovaginal candidiasis (RVVC), which included the CL-011 (NCT03562156) and CL-012 (NCT03561701) studies, was conducted across three continents. researchgate.netnih.gov This international approach allowed for the enrollment of a broad and diverse population of women with RVVC. wikipedia.orgresearchgate.net

In China, Mycovia Pharmaceuticals' partner, Jiangsu Hengrui Pharmaceuticals, has also conducted significant multicenter Phase III trials. malinplc.com The SHR8008-302 study, which compared this compound to fluconazole for severe acute vulvovaginal candidiasis (VVC), was a randomized, double-blind, multicenter trial that enrolled 322 subjects across 27 sites. malinplc.comasm.orgresearchgate.net Following this, the SHR8008-301 (NCT05074602) trial was initiated to evaluate this compound in preventing VVC episodes in women with RVVC, further expanding the research into diverse patient groups within the region. malinplc.comtandfonline.com

These large-scale studies are crucial for confirming consistent results across different demographic and geographic populations. wikipedia.org Researchers have noted the importance of future global, multicenter trials to further investigate the efficacy of this compound in patients with infections caused by various Candida species, including non-albicans strains, which are becoming more prevalent. asm.orgresearchgate.net

Table 2: Notable Global and Multicenter this compound Trials

Trial Program/IdentifierIndicationScopeObjective
VIOLET (NCT03562156, NCT03561701)Recurrent Vulvovaginal Candidiasis (RVVC)Global (conducted on 3 continents) researchgate.netTo evaluate the efficacy of this compound in preventing RVVC recurrence through week 48 in a diverse population. nih.gov
SHR8008-302Severe Acute Vulvovaginal Candidiasis (VVC)Multicenter (27 sites in China) malinplc.comTo evaluate the efficacy of this compound versus fluconazole in subjects with severe VVC. malinplc.comasm.org
SHR8008-301 (NCT05074602)Recurrent Vulvovaginal Candidiasis (RVVC)Multicenter (China) malinplc.comTo evaluate the efficacy of this compound in preventing VVC episodes and to compare its efficacy against fluconazole in treating VVC within an RVVC population. malinplc.com

Comparative Studies and Therapeutic Advantages of Oteseconazole

Comparison with Previous-Generation Azole Antifungals

Oteseconazole distinguishes itself from older azole antifungals, such as fluconazole (B54011), through key structural and functional differences.

Enhanced Potency and Broader Spectrum of Activity

Clinical and in vitro studies have consistently highlighted the superior potency of this compound against a wide range of Candida species. tandfonline.comtandfonline.com On average, this compound is over 40-fold more potent than fluconazole against most species. tandfonline.comtandfonline.comasm.orgnih.govuspharmacist.com This heightened efficacy extends to less common and fluconazole-resistant strains. tandfonline.comtandfonline.com For instance, the minimal inhibitory concentration (MIC) of this compound for fluconazole-resistant C. glabrata is 64-fold lower than that of fluconazole. tandfonline.comtandfonline.comasm.orgnih.gov In a phase 3 trial for severe vulvovaginal candidiasis (VVC), this compound demonstrated a significantly higher therapeutic cure rate at day 28 compared to fluconazole (66.88% vs 45.91%). asm.orgcontemporaryobgyn.net

The enhanced potency is also evident in its activity against other fungi. This compound has shown to be a potent inhibitor of dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. uspharmacist.com Furthermore, it has demonstrated in vitro activity against Coccidioides immitis and Coccidioides posadasii, and was found to be significantly more potent than fluconazole against various Cryptococcus species. tandfonline.comtandfonline.com

Table 1: Comparative In Vitro Potency of this compound and Fluconazole Against Candida Species

Fungal Species This compound MIC90 (µg/mL) Fluconazole MIC90 (µg/mL)
C. albicans 0.25 4
C. glabrata 4 16

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. Data sourced from a multicenter, randomized, double-blinded, phase 3 trial. nih.gov

Reduced Drug-Drug Interactions (DDIs) due to CYP Selectivity

A key innovation in the design of this compound is its high selectivity for fungal cytochrome P450 enzyme 51 (CYP51) over human CYP enzymes. tandfonline.comnih.govmeddocsonline.orgdrugbank.com This is attributed to its unique tetrazole moiety, which differs from the imidazole (B134444) or triazole rings found in older azoles. tandfonline.comdrugbank.com This structural feature results in a more than 2,000-fold greater selectivity for the fungal target, minimizing off-target interactions with human CYPs. asm.orgnih.gov Consequently, this compound has a lower potential for drug-drug interactions, a common concern with previous-generation azoles like fluconazole and ketoconazole, which are known to inhibit a range of human CYP enzymes. tandfonline.comdrugbank.com While this compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP), potentially increasing the concentration of BCRP substrates, it is considered a much weaker inhibitor of CYP substrates compared to fluconazole. meddocsonline.orgrxlist.commedscape.com

Advantages in Managing Azole-Resistant Fungal Infections

The emergence of azole-resistant Candida strains presents a significant clinical challenge. tandfonline.com this compound has demonstrated potent activity against clinical isolates of Candida species with reduced susceptibility to fluconazole. tandfonline.comtandfonline.com Its efficacy against fluconazole-resistant C. albicans and non-albicans species like C. glabrata makes it a valuable tool in managing these difficult-to-treat infections. meddocsonline.orgpatsnap.comresearchgate.net The unique selectivity profile of this compound contributes to its effectiveness against strains that have developed resistance to conventional azole therapies. patsnap.com

Potential for Reduced Adverse Events Compared to Other Azoles

The high selectivity of this compound for fungal CYP51 is directly linked to its favorable safety profile. patsnap.com By minimizing interactions with human CYP enzymes, this compound has the potential for fewer adverse events, such as liver toxicity, which have been associated with older azoles like ketoconazole. tandfonline.compatsnap.com In clinical trials, treatment-emergent adverse events with this compound have been generally mild to moderate. contemporaryobgyn.netnih.gov In a phase 3 study comparing this compound to fluconazole for severe VVC, the incidence of treatment-emergent adverse events was similar between the two groups. asm.orgcontemporaryobgyn.net Furthermore, unlike some azoles, this compound does not cause clinically relevant QT interval prolongation. meddocsonline.orgdrugbank.com

Therapeutic Role in the Antifungal Arsenal

This compound is positioned to fill a critical gap in the existing antifungal treatment landscape, particularly for RVVC.

Addressing Unmet Needs in Recurrent Vulvovaginal Candidiasis

RVVC affects a substantial number of women globally and presents a significant therapeutic challenge. tandfonline.com While fluconazole has been a standard treatment, its limitations include the development of resistance and a high rate of recurrence after therapy cessation. tandfonline.comnih.gov Many women experience a relapse within six months of stopping long-term fluconazole maintenance therapy. tandfonline.comcontemporaryobgyn.net

This compound offers a promising alternative by not only effectively treating acute episodes but also by significantly reducing the rate of recurrence. patsnap.com In a phase 3 trial (ultraVIOLET), 89.7% of patients with RVVC who received this compound remained free of recurrence through a 50-week maintenance period, compared to 57.1% of those who received fluconazole followed by a placebo. uspharmacist.com This suggests a more sustained therapeutic effect. The unmet needs in RVVC management include the demand for therapies that are not only effective in the short term but also provide long-term prevention of recurrence, a need that this compound appears well-equipped to address. tandfonline.comcontemporaryobgyn.netpulsetoday.co.uk

Positioning within Current Clinical Practice Guidelines for Fungal Infections

As a relatively new agent, this compound is not yet incorporated into some of the major, established clinical practice guidelines for fungal infections, such as those from the Infectious Diseases Society of America (IDSA) and the Centers for Disease Control and Prevention (CDC), as these were published prior to its approval. drugs.comidsociety.org

However, the 2025 Global Guideline for the Diagnosis and Management of Candidiasis, developed by the European Confederation for Medical Mycology (ECMM) in collaboration with the International Society for Human and Animal Mycology (ISHAM) and the American Society for Microbiology (ASM), does introduce this compound as a treatment for recurrent vulvovaginal candidiasis. fungaleducation.org This inclusion signifies its emerging role in the management of this condition.

Current guidelines for RVVC generally recommend an induction phase with a topical azole or oral fluconazole, followed by a maintenance regimen, typically with weekly fluconazole for six months. uspharmacist.comidsociety.orgeocco.com this compound offers an alternative to this long-term fluconazole maintenance therapy. eocco.com It is positioned as a treatment option for females who are not of reproductive potential to reduce the incidence of RVVC. va.gov It may be considered in cases where oral fluconazole is not tolerated, is contraindicated, if fluconazole resistance is confirmed, or if patients experience a recurrence during or after fluconazole maintenance therapy. eocco.com

Given its potent activity against fluconazole-resistant Candida species, this compound is a valuable option for treating infections caused by these challenging pathogens. nih.govmdpi.com For instance, it is considered an indicated treatment for a patient of non-childbearing age with RVVC caused by Pichia kudriavzevii (formerly Candida krusei), which is intrinsically resistant to fluconazole. nih.gov

While this compound's current approved indication is for RVVC, its broad-spectrum activity and favorable pharmacological profile suggest potential future roles in other fungal infections, though it is not currently recommended for systemic fungal infections, onychomycosis, or tinea pedis. patsnap.comeocco.com Its use is also not indicated for acute VVC as a standalone treatment. eocco.com

Safety Pharmacology and Toxicity Considerations

Preclinical Toxicology Studies

Based on animal studies, oteseconazole has been shown to have the potential for embryo-fetal toxicity. drugbank.comoup.com In developmental and reproductive toxicology (DART) studies, which utilize animal models to assess potential hazards to human reproduction, specific toxicities were observed. windows.nethesiglobal.org

Developmental assessments in pregnant rabbits indicated that abortions occurred at a dose of 15 mg/kg/day, a level approximately 6 times the maximum human exposure based on Area Under the Curve (AUC) comparisons. oup.com This effect was noted in the presence of maternal toxicity, which included reduced bodyweight gain and decreased food consumption. oup.com However, no malformations were observed in the rabbit studies. oup.com

In studies involving pregnant rats, no embryo-fetal toxicity or malformations were detected at doses up to 40 mg/kg/day, which is about 10 times the maximum human exposure. oup.com The primary concerns regarding embryo-fetal toxicity arose from pre- and postnatal developmental studies where the drug was administered for a longer duration, from organogenesis through lactation. oup.comfda.gov

Animal ModelDosing PeriodDosageKey Findings
RabbitOrganogenesis15 mg/kg/dayAbortions in the presence of maternal toxicity; no malformations. oup.com
RatOrganogenesisUp to 40 mg/kg/dayNo embryo-fetal toxicity or malformations observed. oup.com
RatGestation Day 6 through Lactation Day 207.5 mg/kg/daySignificant ocular abnormalities observed in offspring. oup.comfda.gov

This table summarizes key findings from preclinical embryo-fetal toxicity studies of this compound in different animal models.

A significant finding from preclinical safety studies was the observation of multiple ocular abnormalities in the offspring of pregnant rats. drugbank.com These abnormalities were identified in pre- and postnatal studies where rats were administered this compound at a dose of 7.5 mg/kg/day from Gestation Day 6 through Lactation Day 20. oup.comfda.gov This dosage corresponds to an exposure approximately 3.5 times the steady-state clinical exposure in patients. drugbank.comfda.gov

The range of observed ocular issues was extensive and included cataracts, opacities, and exophthalmos/buphthalmos (abnormal protrusion of the eyeball). fda.govnih.gov Further detailed examinations revealed instances of optic nerve/retinal atrophy, lens degeneration, and hemorrhage within the eye. drugbank.comoup.comfda.gov In one study, a high incidence of lens opacities and cataracts was noted in the pups of both Sprague Dawley (SD) and Wistar Han (HAN) rat strains at the 7.5 mg/kg/day dose. fda.gov These findings are the primary driver for the contraindication of this compound in females of reproductive potential, as well as in pregnant and lactating women, due to the potential risk to a fetus or breastfed infant. fda.govmedscape.combiospace.com

Type of Ocular AbnormalityDescriptionAnimal ModelStudy Context
Cataracts / OpacitiesClouding of the lens of the eye.RatObserved in offspring of rats dosed during gestation and lactation. oup.comfda.gov
Exophthalmos/BuphthalmosAbnormal protrusion or enlargement of the eyeball.RatNoted in pre- and postnatal developmental studies. drugbank.comnih.gov
Optic Nerve/Retinal AtrophyDegeneration or wasting away of the optic nerve or retina.RatA specific finding from the 7.5 mg/kg/day dosage group. oup.comfda.gov
Lens DegenerationDeterioration of the structure of the lens.RatObserved alongside other ocular pathologies. drugbank.comfda.gov
HemorrhageBleeding within the eye.RatA noted finding in the offspring of dosed rats. drugbank.comfda.gov

This table details the specific ocular abnormalities observed in the offspring of rats exposed to this compound during pre- and postnatal development.

The carcinogenic potential of this compound has been evaluated in different rodent models. nih.gov In a 6-month study using Tg.rasH2 mice, daily oral administration of this compound did not lead to an increase in tumor incidence. fda.gov Doses in this study were up to 5 mg/kg/day for males and 15 mg/kg/day for females, corresponding to 3 and 10 times the maximum human exposure, respectively. fda.gov

A longer-term oral carcinogenicity study was conducted in Sprague Dawley rats, with daily doses of 0.5, 1.5, or 5 mg/kg/day for up to 90 weeks. fda.gov In this study, the high dose for males was reduced from 5 to 3 mg/kg/day due to excessive mortality. drugbank.comfda.gov At approximately 77 weeks of dosing, increased incidences of hemorrhage were observed in multiple organs of male rats at the highest dose level. fda.gov

Study TypeAnimal ModelDurationKey Findings
Murine CarcinogenicityTg.rasH2 Mice6 monthsNo increase in tumor incidence was observed. fda.gov
Oral CarcinogenicitySprague Dawley RatsUp to 90 weeksHigh dose (5 mg/kg/day) reduced to 3 mg/kg/day in males due to mortality; increased hemorrhage was noted in multiple organs in high-dose males. drugbank.comfda.gov

This table summarizes the outcomes of key carcinogenicity studies for this compound.

Clinical Safety Profile

In clinical trials, this compound has been generally well-tolerated. nih.govnovaquest.com Most treatment-emergent adverse events (TEAEs) reported were judged by investigators to be mild or moderate in severity. tandfonline.comnih.gov

Treatment-Emergent Adverse EventReported Incidence / Context
Headache<1% (related TEAE in VIOLET studies) novaquest.com; 7.4% (most frequent in clinical studies) biospace.com
Nausea<1% (related TEAE in VIOLET studies) novaquest.com; 3.6% (most frequent in clinical studies) biospace.com
Diarrhea<1% (related TEAE in VIOLET studies) novaquest.com; ≥2% (in Phase 3 trials) fda.gov
Urinary Tract Infection>5% (in Phase IIb study) tandfonline.com; ≥2% (in Phase 3 trials) fda.gov
Bacterial Vaginosis>5% (in Phase IIb study) tandfonline.com; ≥2% (in Phase 3 trials) fda.gov
Abdominal Pain≥2% (in Phase 3 trials) fda.gov
Sinusitis>5% (in Phase IIb study) tandfonline.com

This table presents common treatment-emergent adverse events reported for this compound across various clinical studies.

A key feature of this compound's design is its high selectivity for the fungal cytochrome P450 enzyme CYP51 over human CYP enzymes. drugbank.comtandfonline.compatsnap.com This enhanced selectivity is attributed to the tetrazole moiety in its structure, which reduces off-target interactions that can lead to safety issues like liver toxicity, a known concern with some older-generation azole antifungals such as ketoconazole. drugbank.comtandfonline.com

Elevations in Creatine (B1669601) Phosphokinase (CPK)

In clinical trials involving this compound, transient elevations in serum creatine phosphokinase (CPK) were observed. fda.govrxlist.com CPK is considered an indirect marker for muscle injury or necrosis. fda.govrxlist.com Specifically, elevations in CPK of ten times the upper limit of normal or greater were reported in 1.9% (11 patients) of those treated with this compound, compared to 0.7% (2 patients) in the comparator groups. fda.govrxlist.com These increases were noted as being transient in nature. fda.govrxlist.com The FDA's review of the drug also highlighted these transient and largely asymptomatic elevations in CPK, which were observed both during treatment and up to 8 months after therapy cessation. fda.gov

Table 1: Incidence of Creatine Phosphokinase (CPK) Elevations in Clinical Trials (Note: This is an interactive data table)

Group Percentage of Patients with CPK ≥10x Upper Limit of Normal Number of Patients
This compound-Treated 1.9% 11
Comparator 0.7% 2

Data sourced from clinical trial findings. fda.govrxlist.com

Contraindications for Specific Patient Populations (e.g., reproductive potential)

A critical factor contributing to this risk is the chemical's pharmacological profile, specifically its exceptionally long median terminal half-life of approximately 138 days. fda.govdrugbank.com This results in a prolonged drug exposure window of about 690 days (calculated as five times the half-life), which prevents any adequate mitigation of the risks to a fetus or infant. fda.govoup.comwikidoc.org

Animal studies have provided direct evidence of these risks. In pre- and post-natal development studies, pregnant rats given this compound from gestation through the lactation period showed significant ocular abnormalities in their offspring. fda.govdrugbank.com These abnormalities were observed at doses approximately 3.5 times the clinical exposure in humans and included conditions such as cataracts, opacities, exophthalmos/buphthalmos (bulging eyes), optic nerve or retinal atrophy, lens degeneration, and hemorrhage. fda.govwikidoc.orgnih.govdrugs.com

For the purposes of this contraindication, females who are not of reproductive potential are defined as individuals who are postmenopausal or have a permanent form of infertility, such as from a tubal ligation, hysterectomy, or bilateral salpingo-oophorectomy. fda.govmedscape.com

Table 2: Summary of Key Animal Reproductive Toxicity Findings for this compound (Note: This is an interactive data table)

Animal Model Study Type Findings Exposure Level vs. Human Dose
Rat Pre- and Post-natal Development (Gestation Day 6 - Lactation Day 20) Ocular abnormalities in offspring (cataracts, opacities, exophthalmos/buphthalmos, optic nerve/retinal atrophy, lens degeneration, hemorrhage). fda.govwikidoc.orgnih.gov ~3.5 times the recommended human dose based on AUC comparisons. fda.govwikidoc.org
Rat Embryo-fetal Development (Organogenesis) No embryo-fetal toxicity or malformations. fda.govoup.comdrugs.com Up to ~10 times the maximum human exposure based on AUC comparisons. fda.govoup.com

Long-Term Safety and Surveillance

The long-term safety profile of this compound is informed by non-clinical toxicology studies and data from phase 3 clinical trials that monitored participants for up to 50 weeks. wikidoc.orgnih.gov The compound's long half-life necessitates careful consideration of its long-term effects. researchgate.net

Carcinogenicity Carcinogenicity has been evaluated in both mouse and rat models.

In a 6-month study using Tg. rasH2 mice, daily oral administration of this compound did not lead to an increased incidence of tumors. fda.govwikidoc.org

A longer-term oral carcinogenicity study in Sprague Dawley rats, lasting up to 90 weeks, revealed an increased incidence of certain tumors in males at doses of 1.5 mg/kg/day and higher. fda.gov These included Leydig cell adenomas of the testes and combined thyroid follicular cell adenomas/carcinomas. fda.gov In this study, the initial high dose had to be reduced in males because of excess mortality. fda.govwikidoc.org

Table 3: Carcinogenicity Study Findings for this compound (Note: This is an interactive data table)

Animal Model Study Duration Findings
Tg. rasH2 Mice 6 months No increase in tumor incidence. fda.govwikidoc.org

Genotoxicity In a bacterial mutation assay, this compound was found to be non-genotoxic, tested both with and without metabolic activation. fda.gov

Long-Term Surveillance Following its approval, this compound is subject to ongoing monitoring and post-marketing surveillance to ensure patient safety. fda.goveveryone.org Given its recent market introduction, published data from this long-term surveillance is not yet available. wikidoc.org The safety data from phase 3 clinical trials, which followed patients for up to 50 weeks, found that the types and frequencies of treatment-emergent adverse events were similar between the this compound and placebo groups. nih.gov Importantly, no drug-related serious adverse events were identified during these trials. nih.gov

Future Directions and Research Perspectives

Elucidation of Novel Resistance Mechanisms and Strategies for Mitigation

While oteseconazole's unique structure provides a high affinity for fungal CYP51, the potential for resistance remains a critical area of investigation. meddocsonline.orgoup.com Understanding the mechanisms by which fungi could develop resistance is paramount for ensuring the long-term efficacy of this drug.

Current Understanding of Resistance:

Efflux Pump Upregulation: In vitro studies have shown that increased expression of efflux pumps, such as CDR1 and MDR1, can lead to higher minimum inhibitory concentrations (MICs) of this compound. oup.com These pumps actively transport the drug out of the fungal cell, reducing its intracellular concentration.

Target Enzyme Modification: Alterations in the lanosterol (B1674476) 14-alpha-demethylase (CYP51) enzyme, the direct target of this compound, can reduce the drug's binding affinity. oup.com

Cross-Resistance: There is a possibility of cross-resistance with other azole antifungals. sci-hub.se Fungi that have developed resistance to fluconazole (B54011) through mechanisms like efflux pump overexpression may also exhibit reduced susceptibility to this compound. meddocsonline.orgsci-hub.se

ERG3 Gene Mutations: Mutations in the ERG3 gene have also been identified as a potential resistance mechanism. meddocsonline.org

Future Research and Mitigation Strategies:

Future research will need to focus on global surveillance of this compound susceptibility in clinical isolates to detect emerging resistance patterns. asm.orgresearchgate.net Investigating the genetic basis of resistance in clinical settings will be crucial. Strategies to mitigate resistance could include the development of combination therapies that target different fungal pathways, potentially overcoming single-agent resistance. nih.gov Furthermore, antifungal stewardship programs will play a vital role in preventing the overuse and misuse of this compound, thereby preserving its efficacy for as long as possible. researchgate.net

Exploration of Broader Antifungal Applications Beyond RVVC

While this compound is currently approved for RVVC, its potent in vitro activity against a broad range of Candida species and other fungi suggests its potential for treating other fungal infections. meddocsonline.orghcplive.com

Potential New Indications:

Acute Vulvovaginal Candidiasis (VVC): Clinical trials have already explored the efficacy of this compound in treating acute VVC, with promising results showing similar therapeutic trends to those seen in RVVC. patsnap.commalinplc.com Further phase III data may be required to expand its approved indications to include acute VVC. patsnap.com

Onychomycosis: this compound has been investigated in Phase II trials for the treatment of onychomycosis, a fungal infection of the nails. mdpi.comnih.gov These trials have shown mycologic cure rates of 41-45% at 60 weeks. mdpi.com Although regulatory approval for this indication has not yet been granted pending further confirmatory data, it remains a promising area of research. patsnap.com

Invasive Fungal Infections: There is interest in evaluating this compound for the management of invasive fungal infections, particularly in high-risk populations or in cases of resistance to other antifungals. patsnap.commalinplc.com Its activity against fluconazole-resistant isolates makes it a candidate for further investigation in this area. meddocsonline.org In vivo studies have shown that this compound administration prolonged survival when given as a therapeutic or prophylactic agent against mucormycosis. nih.gov

Other Superficial and Mucosal Fungal Infections: The therapeutic reach of this compound could potentially extend to other superficial or mucosal fungal infections. patsnap.com

Ongoing and future clinical trials will be essential to establish the safety and efficacy of this compound for these potential new indications, including optimizing dosage regimens. patsnap.com

Combination Therapies with this compound

The use of this compound in combination with other antifungal agents is a promising avenue of research that could enhance its efficacy, broaden its spectrum of activity, and potentially combat resistance.

Potential Combination Partners:

Antifungal ClassPotential PartnerRationale for Combination
PolyenesAmphotericin BDifferent mechanisms of action could lead to synergistic effects and combat resistance. nih.gov
EchinocandinsMicafungin, AnidulafunginTargeting both the cell wall (echinocandins) and cell membrane (this compound) could be a powerful strategy against resistant strains. nih.gov
Other AzolesFluconazoleA combination regimen involving an initial course of fluconazole followed by this compound has been considered. contemporaryobgyn.net

Currently, there is limited published data on combination therapy with this compound. asm.org Future in vitro and in vivo studies are needed to explore synergistic or antagonistic interactions with other antifungals. Clinical trials would then be required to evaluate the safety and efficacy of promising combinations in patients.

Pharmacogenomics and Personalized Medicine Approaches for this compound Therapy

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the potential to personalize this compound therapy, optimizing efficacy and minimizing adverse effects. researchgate.net

Future Research Directions:

Identifying Genetic Markers: Research is needed to identify genetic variations in patients that may influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effect on the body) of this compound.

Predicting Treatment Response: By understanding the genetic basis of patient response, it may be possible to predict which individuals are most likely to benefit from this compound therapy.

Optimizing Dosing: Pharmacogenomic data could help in tailoring this compound dosages to individual patients, ensuring optimal therapeutic concentrations while minimizing the risk of side effects.

While the field of antifungal pharmacogenomics is still developing, it represents a significant opportunity to move towards a more personalized approach to treating fungal infections with this compound. researchgate.netresearchgate.net

Economic and Societal Impact of this compound's Introduction in Clinical Practice

The introduction of this compound into clinical practice has the potential for significant economic and societal impacts, particularly in the management of RVVC.

Economic Impact:

Societal Impact:

Improved Quality of Life: RVVC is a burdensome condition that can cause significant physical and emotional distress. researchgate.netfuturemedicine.com The availability of a highly effective and well-tolerated treatment can lead to a dramatic improvement in the quality of life for affected women. hcplive.comfuturemedicine.com

Addressing Unmet Medical Needs: this compound is the first FDA-approved medication specifically for RVVC, addressing a long-standing unmet medical need. hcplive.comdrugs.com

Future health economics and outcomes research will be essential to quantify the full economic and societal value of this compound. These studies will help to inform healthcare policy and ensure equitable access to this important new therapy.

Q & A

Q. What experimental models are recommended to evaluate oteseconazole’s antifungal efficacy and resistance mechanisms?

Methodological Answer:

  • In vitro models : Use minimum inhibitory concentration (MIC) assays to quantify susceptibility of Candida species (e.g., C. albicans, C. glabrata) to this compound. Include strains with known azole resistance (e.g., fluconazole-resistant isolates) to assess cross-resistance .
  • Genomic analysis : Perform whole-genome sequencing or targeted PCR to identify mutations in efflux pumps (CDR1, MDR1) or azole target genes (CYP51) that correlate with resistance .
  • In vivo models : Utilize murine models of vulvovaginal or systemic candidiasis to evaluate dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) parameters. Measure fungal burden in tissues and survival rates .

Q. How should researchers address this compound’s contraindications in pregnancy during preclinical and clinical studies?

Methodological Answer:

  • Preclinical studies : Conduct teratogenicity studies in animal models (e.g., rats) using doses exceeding human equivalents. Monitor fetal malformations, particularly ocular abnormalities, and compare outcomes to control groups .
  • Ethical frameworks : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify exclusion of pregnant participants in clinical trials. Use postmenopausal or surgically sterilized cohorts to minimize risk .
  • Long-term surveillance : Establish registries to track accidental exposures in pregnant women and correlate outcomes with dosing timelines .

Advanced Research Questions

Q. What statistical methods are optimal for analyzing this compound’s drug-drug interactions with BCRP substrates?

Methodological Answer:

  • Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC (area under the curve) and Cmax of BCRP substrates (e.g., rosuvastatin, sulfasalazine) with and without this compound co-administration. Apply linear mixed-effects models to adjust for inter-individual variability .
  • In vitro transport assays : Measure bidirectional permeability of BCRP substrates in transfected cell lines (e.g., MDCK-II) to confirm inhibition potency of this compound .
  • Dose adjustment protocols : Develop algorithms to recommend substrate dose reductions based on interaction magnitude (e.g., 50% reduction for high-risk drugs like topotecan) .

Q. How can conflicting data on this compound’s efficacy across Candida species be resolved in meta-analyses?

Methodological Answer:

  • Heterogeneity assessment : Apply I<sup>2</sup> statistics to quantify variability between studies. Stratify analyses by species, MIC thresholds, and resistance mechanisms to identify confounding factors .
  • Sensitivity analysis : Exclude studies with high risk of bias (e.g., small sample sizes, non-blinded designs) using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies) .
  • Dose-response meta-analysis : Pool data from observational and experimental studies to model efficacy as a function of this compound concentration, adjusting for covariates like immunocompromised status .

Q. What study designs are appropriate to investigate this compound’s long-term safety in non-pregnant populations?

Methodological Answer:

  • Prospective cohort studies : Follow patients with recurrent vulvovaginal candidiasis (RVVC) for ≥2 years post-treatment. Monitor adverse events (e.g., hepatic toxicity) and recurrence rates using standardized case report forms .
  • Comparative effectiveness research : Compare this compound with other azoles (e.g., fluconazole) in real-world settings using propensity score matching to control for confounding variables like comorbidities .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound dosing?

Methodological Answer:

  • PK/PD modeling : Integrate MIC data from in vitro studies with plasma concentration-time profiles in animal models to predict effective human doses. Use Monte Carlo simulations to account for pharmacokinetic variability .
  • Infection site sampling : Collect tissue samples (e.g., vaginal mucosa) in preclinical models to measure drug penetration and correlate with efficacy endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.